molecular formula C10H20O2 B045983 Ethyl octanoate CAS No. 106-32-1

Ethyl octanoate

Cat. No.: B045983
CAS No.: 106-32-1
M. Wt: 172.26 g/mol
InChI Key: YYZUSRORWSJGET-UHFFFAOYSA-N
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Description

Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol. It is a colorless liquid at room temperature with a semi-developed formula of CH₃(CH₂)₆COOCH₂CH₃. This compound is widely used in the food industry as a flavoring agent and in the perfume industry as a scent additive. It is present in many fruits and alcoholic beverages, imparting a strong odor of fruit and flowers .

Mechanism of Action

Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol . It is a colorless liquid at room temperature and is used in food industries as a flavoring and in the perfume industry as a scent additive .

Target of Action

This compound primarily targets the olfactory receptors, contributing to the aroma profile of various foods and beverages. It is present in many fruits and alcoholic beverages, and has a strong odor of fruit and flowers .

Biochemical Pathways

This compound is synthesized from caprylic acid and ethanol via a classic Fischer–Speier esterification . This process involves the reaction of an alcohol (ethanol) with a carboxylic acid (caprylic acid) to produce an ester (this compound) and water. The equilibrium of this reaction can be shifted towards the right side of the equation through the removal of water .

Result of Action

The primary result of this compound’s action is the perception of a fruity and floral aroma. This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific smells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature . Furthermore, its stability and efficacy as a flavoring agent can be influenced by the pH and composition of the food or beverage it is added to.

Preparation Methods

Ethyl octanoate can be synthesized through a classic Fischer–Speier esterification reaction, which involves the reaction of caprylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3(CH2)6COOH+CH3CH2OHCH3(CH2)6COOCH2CH3+H2O\text{CH}_3(\text{CH}_2)_6\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​(CH2​)6​COOH+CH3​CH2​OH→CH3​(CH2​)6​COOCH2​CH3​+H2​O

The equilibrium of this reaction can be shifted towards the formation of this compound by removing the water produced during the reaction .

Chemical Reactions Analysis

Ethyl octanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to caprylic acid and ethanol.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: Under specific conditions, this compound can be oxidized to form caprylic acid and other oxidation products.

Common reagents used in these reactions include acids (such as sulfuric acid) for hydrolysis and transesterification, and oxidizing agents (such as potassium permanganate) for oxidation .

Scientific Research Applications

Ethyl octanoate has several scientific research applications:

    Chemistry: It is used as a standard for the measurement of flavor-active compounds by gas chromatography.

    Biology: this compound is studied for its role in the aroma profile of various fruits and alcoholic beverages.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is used in the production of synthetic fruity scents and as a cleaning agent.

Comparison with Similar Compounds

Ethyl octanoate is similar to other fatty acid esters such as ethyl acetate and ethyl butyrate. it is unique due to its specific odor profile and its presence in certain fruits and alcoholic beverages. Compared to ethyl acetate, which has a more widespread use, this compound is used in niche applications where its specific scent is desired .

Similar Compounds

  • Ethyl acetate
  • Ethyl butyrate
  • Ethyl hexanoate

This compound stands out due to its strong fruity and floral odor, making it valuable in the flavor and fragrance industries.

Properties

IUPAC Name

ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZUSRORWSJGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051542
Record name Ethyl octanoate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless liquid with a wine, brandy, fruity floral odour
Record name Ethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040195
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

206.00 to 208.00 °C. @ 760.00 mm Hg
Record name Ethyl octanoate
Source Human Metabolome Database (HMDB)
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Solubility

0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol)
Record name Ethyl octanoate
Source Human Metabolome Database (HMDB)
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Record name Ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865-0.868
Record name Ethyl octanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

106-32-1
Record name Ethyl octanoate
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Record name Ethyl caprylate
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Record name ETHYL OCTANOATE
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Record name Octanoic acid, ethyl ester
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Record name Ethyl octanoate
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Record name Ethyl octanoate
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Record name ETHYL OCTANOATE
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Record name Ethyl octanoate
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Melting Point

-43.1 °C
Record name Ethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2-4-Methoxy-phenylsulfanyl)-octanoic acid ethyl ester was prepared according to the general method as outlined in example 9. Starting from ethyl-2-bromooctanoate (11.8 g, 47.3 mmol) and 4-methoxythiophenol (6 g, 43 mmol). Yield: 7.24 g (57%); clear oil; MS: 311.2 (M+H)+, 2-4-Methoxy-benzenesulfonyl)-octanoic acid ethyl ester was prepared according to the general method as outlined in example 9. Starting from 2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester (4.0 g, 13.6 mmol). Yield 3.7 g (83%); clear oil; MS: 343.3 (M+H)+.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester
Quantity
4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 2.1 g of sodium in 150 ml of absolute ethanol are added with stirring 15 g of p-(1-cyclooctenyl)-phenol. After stirring has continued for a further 30 minutes, 30 g of 2-bromo-octanoic acid ethyl ester are slowly added dropwise to this solution and the mixture is maintained at 50° C for 24 hours. After the solvent has been removed in vacuo the residue is partitioned at 0° C between ether and 2N sodium hydroxide solutuion. The organic phase is washed until neutral, dried over sodium sulphate and evaporated in vacuo, to thus yield the oily α-[p-cyclooctenyl)-phenoxy]-octanoic acid ethyl ester of the formula ##STR9##
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
p-(1-cyclooctenyl)-phenol
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is ethyl octanoate known for?

A1: this compound is an ester prized for its pleasant aroma, often described as fruity, floral, pineapple-like, or apricot-like. It is a significant contributor to the aroma profile of various fruits and beverages. [, , , , , , , , , ]

Q2: Which fruits have been found to contain this compound?

A2: this compound has been identified as a volatile component in fruits like African medlar (Vangueria infausta), quince (Cydonia oblonga Mill.), and peaches ('Feicheng'). [, , ]

Q3: How does this compound contribute to the aroma of beverages like wine and beer?

A3: this compound is a significant contributor to the fruity and floral aromas of various alcoholic beverages. Its presence has been studied in wines made from grapes like Pinot Noir, Cabernet Sauvignon, Posip, Malvasia Istriana, Grasevina, and Amontillado sherry. It is also found in beer, cachaça, and mead. [, , , , , , , , , ]

Q4: Does the presence of this compound vary during the production of beverages?

A4: Yes, the concentration of this compound can change throughout the production process of beverages like wine and beer, influenced by factors like yeast strain, fermentation conditions (temperature, sugar content), and aging processes. [, , , , , , ]

Q5: Can this compound be used as an attractant for insects?

A5: Research indicates that this compound acts as a short-range attractant for the spotted wing drosophila (Drosophila suzukii), a pest affecting soft-skinned fruits. This property makes it a potential component in pest monitoring and control strategies. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C10H20O2, and its molecular weight is 172.26 g/mol. []

Q7: How is this compound synthesized?

A7: this compound is typically synthesized through the esterification reaction of octanoic acid (caprylic acid) and ethanol. This reaction can be catalyzed by various methods, including solid superacids like TiSiW12O40/TiO2. []

Q8: Are there applications of this compound beyond its use as a flavor and aroma compound?

A8: Yes, this compound has been explored as a potential additive in gasoline due to its ability to improve fuel lubricity. [, ]

Q9: How does this compound improve gasoline lubricity?

A9: Studies show that adding this compound to gasoline reduces the wear scar diameter (WSD) in lubricity tests using High Frequency Reciprocating Test Rig (HFRR) equipment. This suggests that it can enhance the lubricating properties of gasoline, potentially reducing engine wear. []

Q10: Are there any other potential uses of this compound being investigated?

A10: Research has explored the use of sucrose octanoate, a derivative of this compound, as an antibacterial finishing agent for cotton fabrics. []

Q11: What analytical techniques are commonly used to identify and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in various matrices, including fruits, beverages, and other complex mixtures. [, , , , , , , , , , , , , , , , ]

Q12: What is the role of headspace solid-phase microextraction (HS-SPME) in analyzing this compound?

A12: HS-SPME is a sample preparation technique often employed before GC-MS analysis to extract volatile compounds like this compound from complex matrices, concentrating them for improved detection and quantification. [, , , , , ]

Q13: Are there other analytical methods used to study the properties of this compound?

A13: Apart from GC-MS and HS-SPME, techniques like small-angle neutron scattering (SANS) have been used to study the behavior of this compound in microemulsion systems, providing insights into its interactions with other components. []

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